An In-depth Technical Guide to the Synthesis and Purification of Brilliant Orange 3RX (C.I. Reactive Orange 16)
An In-depth Technical Guide to the Synthesis and Purification of Brilliant Orange 3RX (C.I. Reactive Orange 16)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-driven overview of the synthesis and purification of Brilliant Orange 3RX, chemically identified as C.I. Reactive Orange 16. As a widely utilized reactive azo dye, a thorough understanding of its preparation and purification is paramount for its application in research and development, particularly where high purity is a critical determinant of experimental outcomes. This document moves beyond a simple recitation of procedural steps to provide insights into the underlying chemical principles and rationale that govern the methodological choices, ensuring a robust and reproducible process.
Chemical Identity and Physicochemical Properties
Brilliant Orange 3RX is most commonly identified by the following:
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Chemical Name: 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt
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C.I. Name: Reactive Orange 16
The physicochemical properties of Reactive Orange 16 are summarized in the table below:
| Property | Value |
| Appearance | Orange to dark red powder |
| Solubility in Water | 120 g/L at 20°C; >150 g/L at 80°C[5][6] |
| Maximum Absorbance (λmax) | 493 nm[6] |
Synthesis of C.I. Reactive Orange 16
The synthesis of C.I. Reactive Orange 16 is a classic example of azo dye formation, proceeding through a two-step mechanism: diazotization followed by azo coupling.
Underlying Principles and Causality
The synthesis hinges on the formation of a highly reactive diazonium salt from an aromatic amine, which then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component. The choice of reactants is critical to achieving the desired color and reactivity of the final dye.
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Diazotization: The conversion of the primary aromatic amine, 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate, to its corresponding diazonium salt is conducted in an acidic medium with sodium nitrite. The temperature is maintained at 0-5°C to prevent the highly unstable diazonium salt from decomposing, which would lead to side products and a lower yield. The acid (typically hydrochloric acid) serves to generate nitrous acid in situ from sodium nitrite and to prevent the premature coupling of the diazonium salt with the unreacted amine.
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Azo Coupling: The diazonium salt is then coupled with 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid (N-acetyl Gamma acid). This reaction is an electrophilic aromatic substitution where the electron-rich N-acetyl Gamma acid is attacked by the electrophilic diazonium salt. The pH of the reaction medium is crucial at this stage; a mildly alkaline pH is maintained to deprotonate the hydroxyl group of the N-acetyl Gamma acid, increasing its electron-donating ability and thus its reactivity towards the diazonium salt.
The overall synthesis workflow is depicted in the following diagram:
Caption: General workflow for the synthesis of Reactive Orange 16.
Detailed Experimental Protocol
Part A: Diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate
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In a beaker, create a slurry of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate in water.
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Slowly add concentrated hydrochloric acid while stirring until the amine is fully dissolved.
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Cool the solution to 0-5°C in an ice-water bath with continuous stirring.
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In a separate beaker, prepare a pre-cooled aqueous solution of sodium nitrite.
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Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not exceed 5°C.
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After the addition is complete, continue stirring for an additional 15-30 minutes in the ice bath to ensure complete diazotization. The presence of excess nitrous acid can be confirmed with starch-iodide paper.
Part B: Azo Coupling
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In a separate beaker, dissolve 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid in a dilute solution of sodium carbonate to form the corresponding phenoxide salt.
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Cool this solution to 0-5°C in an ice-water bath.
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Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.
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Maintain the temperature at 0-5°C and a mildly alkaline pH (8-9) by the controlled addition of a sodium carbonate solution throughout the addition of the diazonium salt.
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The formation of an orange precipitate indicates the formation of Reactive Orange 16.
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Continue stirring for 1-2 hours after the addition is complete to ensure maximum coupling.
Purification of C.I. Reactive Orange 16
The crude product from the synthesis contains unreacted starting materials, by-products, and inorganic salts. A multi-step purification process is essential to obtain high-purity Reactive Orange 16 suitable for sensitive applications.
Salting Out: The Initial Purification Step
Principle: Salting out is a method used to decrease the solubility of a substance in an aqueous solution by the addition of a salt.[7] In the case of Reactive Orange 16, the addition of a salt like sodium chloride reduces the availability of free water molecules to solvate the dye molecules. This is because the ions from the salt have a high charge density and strongly interact with water molecules, effectively "tying them up".[7][8] This forces the less soluble dye molecules to aggregate and precipitate out of the solution.
Protocol:
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To the reaction mixture containing the crude Reactive Orange 16, add sodium chloride portion-wise with stirring. The amount of salt needed will depend on the volume of the reaction mixture and the desired yield.
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Continue stirring until the precipitation of the dye appears to be complete.
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Collect the precipitated dye by suction filtration using a Buchner funnel.
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Wash the filter cake with a cold, saturated solution of sodium chloride to remove impurities that are more soluble in the brine.
Recrystallization: For Enhanced Purity
Principle: Recrystallization is a technique used to purify solids based on differences in their solubility in a given solvent at different temperatures.[2] An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
Protocol for Recrystallization of Reactive Orange 16:
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Solvent Selection: Due to the polysulfonated nature of Reactive Orange 16, a mixture of water and a water-miscible organic solvent is often effective. A common choice is an ethanol-water or isopropanol-water mixture. The optimal ratio should be determined experimentally by testing the solubility of the crude dye in various ratios of the hot and cold solvent mixtures.
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Dissolution: In an Erlenmeyer flask, add the crude, salted-out dye and a minimal amount of the chosen hot solvent mixture. Heat the mixture with stirring until the dye is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.
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Further Cooling: Once the solution has reached room temperature, place it in an ice-water bath to maximize the yield of the crystals.
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Isolation and Washing: Collect the purified crystals by suction filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Chromatographic Methods: For High-Purity Applications
For applications demanding the highest purity, chromatographic techniques such as ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC) can be employed.
Ion-Exchange Chromatography (IEC):
Principle: IEC separates molecules based on their net charge. Since Reactive Orange 16 is an anionic dye due to its sulfonate groups, an anion-exchange resin is used. The dye molecules bind to the positively charged stationary phase. By increasing the ionic strength of the mobile phase (a salt gradient), the bound dye molecules are selectively eluted.
Preparative HPLC:
Principle: Preparative HPLC is a scaled-up version of analytical HPLC used to purify larger quantities of a compound.[9][10] A reversed-phase column is typically used for sulfonated azo dyes.[11] The separation is based on the differential partitioning of the dye and its impurities between the nonpolar stationary phase and a polar mobile phase.
The general workflow for purification is illustrated below:
Caption: A multi-step workflow for the purification of Reactive Orange 16.
Purity Assessment and Characterization
A combination of analytical techniques should be employed to confirm the purity and identity of the synthesized Reactive Orange 16.
| Analytical Technique | Purpose | Expected Results |
| UV-Visible Spectroscopy | Quantitative analysis and confirmation of the chromophore. | A maximum absorbance (λmax) at approximately 493 nm in an aqueous solution.[6] The absorbance can be used to determine the concentration using the Beer-Lambert law. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and detection of impurities. | A single major peak corresponding to Reactive Orange 16. The retention time should be consistent with a standard sample. The absence of significant secondary peaks indicates high purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for S=O stretching (sulfonate groups), N=N stretching (azo group), C=O stretching (amide), and aromatic C-H and C=C stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic protons and carbons, as well as the aliphatic protons of the ethyl and acetyl groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural confirmation. | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of Reactive Orange 16. |
Conclusion
The synthesis and purification of Brilliant Orange 3RX (C.I. Reactive Orange 16) require a systematic and well-controlled approach. Careful execution of the diazotization and azo coupling reactions, followed by a multi-step purification process involving salting out, recrystallization, and potentially chromatography, is essential for obtaining a product of high purity. The analytical techniques outlined in this guide provide the necessary tools for the characterization and quality control of the final product, ensuring its suitability for demanding research and development applications.
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- 5. worlddyevariety.com [worlddyevariety.com]
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